6-butyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
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Overview
Description
6-butyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is a heterocyclic compound that belongs to the pyranoquinoline family. This compound is characterized by its fused ring structure, which includes a pyrano ring fused to a quinoline moiety. Compounds in this family are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione typically involves the use of 4-hydroxyquinolin-2(1H)-one as a starting material. One common method involves an acid-catalyzed tandem reaction with propargylic alcohols. The reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinoline structure .
General Procedure:
- A solution of 4-hydroxyquinolin-2(1H)-one (0.5 mmol), propargylic alcohol (0.6 mmol), and Yb(OTf)3 (0.05 mmol) in 1,2-dichloroethane (5 mL) is stirred under air at 84°C for 4 hours .
- After cooling to room temperature, the solvent is evaporated, and the crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate (2:1, v/v) as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route described above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-butyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
Oxidation: Formation of 6-butyl-4-oxo-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione.
Reduction: Formation of 6-butyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5-diol.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-butyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation.
Pathways Involved: It may inhibit the production of reactive oxygen species (ROS), modulate the activity of nuclear factor-kappa B (NF-κB), and interfere with cell cycle progression.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]quinoline-2,5-dione
- 4-hydroxy-1-phenylquinolin-2(1H)-one
Uniqueness
6-butyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is unique due to its specific butyl substitution, which can influence its biological activity and chemical reactivity. This substitution may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .
Properties
IUPAC Name |
6-butyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-2-3-8-17-11-7-5-4-6-10(11)15-14(16(17)20)12(18)9-13(19)21-15/h4-7,9,18H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBIIJONDDZXMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)C(=CC(=O)O3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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